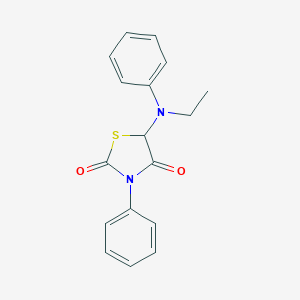![molecular formula C21H24N2O2 B259037 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPQP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MPQP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. MPQP has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPQP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). MPQP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, MPQP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPQP in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antioxidant properties. Another advantage is its potential role in the treatment of neurodegenerative disorders. However, one limitation of using MPQP in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
For research on MPQP include investigating its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of MPQP and to determine its efficacy and safety in humans. In addition, studies are needed to investigate the potential of MPQP as a lead compound for the development of new anti-inflammatory, analgesic, and antioxidant drugs.
Métodos De Síntesis
The synthesis of 2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide has been achieved using different methods. One such method involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with 3-amino-4-methylbenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield MPQP.
Aplicaciones Científicas De Investigación
MPQP has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. MPQP has also been shown to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)20(24)22-18-11-5-9-17(13-18)21(25)23-12-6-10-16-8-4-7-15(3)19(16)23/h4-5,7-9,11,13-14H,6,10,12H2,1-3H3,(H,22,24) |
Clave InChI |
BBCDFPWAZJKTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)


![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
